

V-9302: A Technical Guide to a Potent ASCT2 Inhibitor

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Compound of Interest		
Compound Name:	V-9302	
Cat. No.:	B611616	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

V-9302 is a potent and selective small-molecule inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent amino acid transporter encoded by the SLC1A5 gene. ASCT2 is a primary transporter of glutamine in many cancer cells, and its overexpression is associated with increased tumor growth and poor prognosis in various malignancies. By competitively antagonizing transmembrane glutamine flux, **V-9302** disrupts cancer cell metabolism, leading to attenuated growth, increased cell death, and oxidative stress. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **V-9302**, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

V-9302, with the chemical name (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid, is a competitive antagonist of the ASCT2 transporter.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Source
Chemical Formula	C34H38N2O4	[2]
Molecular Weight	538.69 g/mol	[2]
CAS Number	1855871-76-9	[2]
Appearance	Solid	[2]
Solubility	DMSO: 125 mg/mL (232.05 mM)	
Water: < 0.1 mg/mL (insoluble)		_

Biological Activity and Mechanism of Action

V-9302 selectively targets and potently inhibits ASCT2-mediated glutamine uptake. This inhibition of glutamine transport disrupts downstream metabolic pathways crucial for cancer cell survival and proliferation.

Quantitative Biological Data

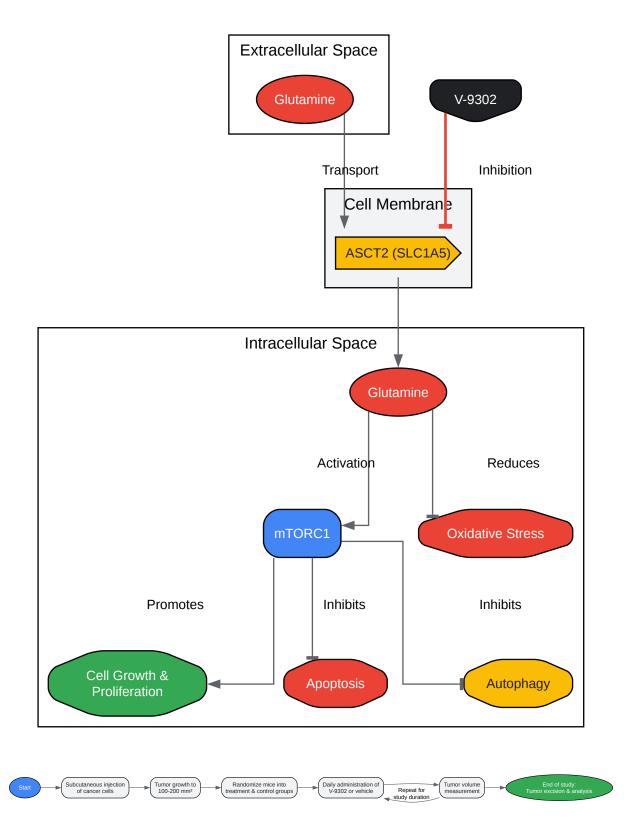
Parameter	Cell Line	Value	Source
IC50 (Glutamine Uptake)	HEK-293	9.6 μΜ	
IC50 (Glutamine Uptake)	Rat C6	9 μΜ	
EC50 (Cell Viability)	Colorectal Cancer Cell Lines	9-15 μΜ	

Signaling Pathway

The primary mechanism of action of **V-9302** is the inhibition of glutamine uptake by ASCT2. This leads to intracellular glutamine depletion, which in turn affects multiple downstream signaling pathways, most notably the mTORC1 pathway. Reduced intracellular glutamine levels limit the activity of mTORC1, a central regulator of cell growth and proliferation. This disruption



leads to decreased protein synthesis, cell cycle arrest, and induction of apoptosis and autophagy.





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References

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